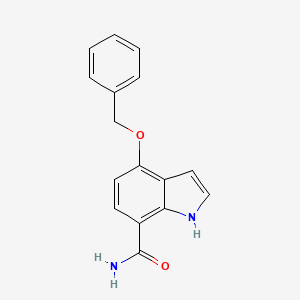

4-(Benzyloxy)-1H-indole-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-1H-indole-7-carboxamide is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 4-position and a carboxamide group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1H-indole-7-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxyindole can be reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxyindole.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. For instance, 4-benzyloxyindole can be reacted with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1H-indole-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and catalysts like aluminum chloride (AlCl3).

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)-1H-indole-7-carboxamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1H-indole-7-carboxamide depends on its specific application. For example, if it is being studied for its anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

4-Benzyloxyindole: Similar structure but lacks the carboxamide group.

4-(Benzyloxy)phenol: Similar structure but lacks the indole core.

1H-Indole-7-carboxamide: Similar structure but lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-1H-indole-7-carboxamide is unique due to the presence of both the benzyloxy group and the carboxamide group on the indole core. This combination of functional groups imparts unique chemical properties and potential biological activities that are not present in the similar compounds listed above.

Biological Activity

4-(Benzyloxy)-1H-indole-7-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1253792-07-2

- Molecular Formula : C15H14N2O3

- Molecular Weight : 270.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

- Histone Deacetylase Inhibition : Studies have shown that derivatives of indole compounds can act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50 values indicating significant anti-proliferative properties .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disease models .

Biological Activity Data

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC2 | IC50 < 25 µg/mL on MCF-7 cells | |

| Cytotoxicity | MDA-MB-231 | Induces apoptosis at 10 µM | |

| AChE Inhibition | AChE/BChE | Significant inhibition observed |

Case Study 1: HDAC Inhibitors

In a study evaluating various indole derivatives, this compound was shown to be a promising candidate for HDAC inhibition, with molecular docking studies revealing favorable interactions with the enzyme's active site. The derivatives exhibited selective cytotoxicity towards breast cancer cell lines, suggesting their potential use in targeted cancer therapies .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of this compound against oxidative stress in human dopaminergic neuroblastoma SH-SY5Y cells. The results indicated that the compound could protect against oxidative damage and enhance cell viability, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings

Recent findings suggest that the structural modifications of indole derivatives can significantly enhance their biological activities. For instance, the introduction of specific functional groups has been correlated with improved binding affinities to target enzymes and increased cytotoxicity against cancer cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions of this compound with various targets. These studies provide insights into the compound's potential as a lead structure for further drug development.

Properties

IUPAC Name |

4-phenylmethoxy-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZZIKQNOLBOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.